(2R,3S)-3-Amino-2-hydroxybutanoic acid

Description

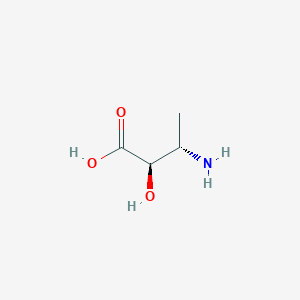

(2R,3S)-3-Amino-2-hydroxybutanoic acid is a chiral β-hydroxy-α-amino acid characterized by its stereospecific configuration (2R,3S). This compound features an amino group at position 3 and a hydroxyl group at position 2 on a four-carbon butanoic acid backbone. Its molecular formula is C₄H₉NO₃, with a molecular weight of 119.11 g/mol .

Properties

IUPAC Name |

(2R,3S)-3-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRAXZHIRXYYPP-STHAYSLISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. For instance, starting from a suitable precursor, such as a protected amino acid derivative, the desired stereochemistry can be introduced through selective reduction or oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological processes, such as microbial fermentation. Specific strains of microorganisms can be engineered to produce the compound in high yields. The fermentation broth is then processed to isolate and purify the target compound, often involving steps like filtration, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-3-Amino-2-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

Substitution: Nucleophiles such as halides or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of keto acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-Amino-2-hydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which (2R,3S)-3-Amino-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Key Differences : Incorporates a phenyl group at position 4, enhancing hydrophobicity.

- Applications : Used as a pharmaceutical intermediate for drug synthesis .

- Implications : The phenyl group may improve membrane permeability but reduce aqueous solubility compared to the target compound.

anti-(2S,3S)- and syn-(2R,3S)-Diaminobutanoic Acid

- Molecular Formula : C₄H₁₀N₂O₂

- Molecular Weight : 118.13 g/mol

- Key Differences: Contains two amino groups (positions 2 and 3) instead of one amino and one hydroxyl group.

- Research Findings : Synthesized via asymmetric methods for studying peptide conformation and enzyme interactions .

- Implications: The dual amino groups increase basicity, altering reactivity in peptide bond formation.

(S)-(-)-4-Amino-2-hydroxybutyric Acid

- Molecular Formula: C₄H₉NO₃

- Molecular Weight : 119.11 g/mol

- Key Differences: Positional isomer with amino and hydroxyl groups at positions 4 and 2, respectively.

- Storage : Stable at 2–8°C .

- Implications : Altered hydrogen-bonding patterns may affect interactions in enzymatic systems compared to the target compound.

(2S,3R)-3-Acetoxy-2-aminobutanoic Acid

- Molecular Formula: C₆H₁₁NO₄

- Molecular Weight : 161.16 g/mol

- Key Differences : Acetoxy group replaces hydroxyl, increasing lipophilicity.

- Applications : Investigated as a prodrug or intermediate in medicinal chemistry .

- Implications : The ester group may enhance bioavailability but requires metabolic activation.

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Molecular Formula: C₆H₁₃NO₃

- Molecular Weight : 159.17 g/mol

- Key Differences: Extended carbon chain (pentanoic acid) with a methyl branch at position 4.

- Safety : Classified for laboratory use only .

- Implications : The branched chain and (2R,3R) stereochemistry may influence binding to chiral receptors.

Research Findings and Implications

- Corrosion Inhibition: Derivatives like (2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid () show efficacy in acidic media, suggesting functionalized hydroxyamino acids have industrial applications .

- Stereochemical Sensitivity: The (2R,3S) configuration of the target compound may offer unique enantioselectivity in drug design, contrasting with diastereomers like (2R,3R)-4-methylpentanoic acid .

Biological Activity

(2R,3S)-3-Amino-2-hydroxybutanoic acid, commonly referred to as threonine, is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various metabolic pathways and has garnered attention for its potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C4H9NO3

- Chiral Centers : Two (2R, 3S configuration)

- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), Carboxylic acid group (-COOH)

The unique stereochemistry of this compound is pivotal in determining its interactions with biological molecules, particularly enzymes involved in amino acid metabolism.

This compound acts as both a substrate and an inhibitor for various enzymes. Its hydroxyl and amino groups enable it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity:

- Substrate Role : It participates in metabolic pathways by being converted into other metabolites.

- Inhibitory Role : It can inhibit specific enzymes involved in amino acid metabolism, potentially affecting metabolic fluxes within cells.

1. Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways:

- Amino Acid Metabolism : It serves as a substrate for enzymes that catalyze the conversion of amino acids into other forms, influencing overall metabolic processes.

- Oncometabolite Production : In the context of acute myeloid leukemia (AML), studies have identified elevated levels of metabolites like 2,3-dihydroxybutyrate (2,3-DHBA), which correlate with mutations in isocitrate dehydrogenase (IDH) enzymes. This suggests that this compound may play a role in cancer metabolism .

2. Therapeutic Potential

The compound has been studied for its potential therapeutic applications:

- Drug Development : Its properties as a chiral building block make it valuable in the synthesis of pharmaceuticals. The compound's ability to interact with specific enzymes can be harnessed to develop drugs targeting metabolic disorders or cancers.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Study 1: Acute Myeloid Leukemia (AML)

In a metabolomic analysis involving AML patients with IDH mutations, researchers found that levels of 2,3-DHBA were significantly elevated compared to wild-type patients. This finding underscores the potential role of this compound as an oncometabolite and highlights its relevance in understanding cancer metabolism .

Case Study 2: Enzyme Interaction Studies

Studies examining the interaction between this compound and specific enzymes have revealed its dual role as both a substrate and an inhibitor. This duality is crucial for developing therapeutic agents that can modulate enzyme activity in metabolic diseases.

Q & A

Q. What are the optimal synthetic routes for (2R,3S)-3-Amino-2-hydroxybutanoic acid, and how can stereochemical purity be ensured?

The compound is typically synthesized via stereoselective methods. For example, enantiomerically pure esters (e.g., methyl (2R,3S)-3-hydroxy-2-methylbutanoate) can undergo hydrolysis to yield the target acid. Protecting groups like Boc (tert-butoxycarbonyl) are often used to stabilize the amino group during synthesis . Chiral resolution via HPLC or enzymatic methods ensures stereochemical integrity, as seen in protocols for analogous hydroxy acids .

Q. How is this compound characterized using spectroscopic techniques?

Nuclear magnetic resonance (NMR) is critical for confirming structure and stereochemistry. For instance, -NMR (400 MHz, CDCl) of related hydroxy acids shows distinct splitting patterns for methine protons (δ 2.46–2.56 ppm) and hydroxyl groups (δ 3.9–3.96 ppm). Coupling constants () between vicinal protons validate stereochemistry . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and sensitive to light and heat. Recommended storage includes airtight containers under inert gas (N or Ar) at −20°C. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) assess degradation, with HPLC monitoring purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. For example, hydroxy protons may appear differently in DO vs. CDCl. Cross-validation using X-ray crystallography (for crystalline derivatives) or computational modeling (DFT-based NMR prediction) resolves ambiguities .

Q. What strategies are effective for incorporating this compound into peptide chains without racemization?

Solid-phase peptide synthesis (SPPS) with coupling agents like HATU or PyBOP minimizes racemization. The amino group is protected with Fmoc or Boc, while the hydroxyl group may require temporary protection (e.g., TBS). Post-synthesis deprotection with TFA/water mixtures ensures retention of stereochemistry .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

The (2R,3S) configuration is critical for binding to chiral enzyme active sites. Comparative studies with enantiomers (e.g., 2S,3R) reveal differences in IC values. For example, (2R,3S)-configured hydroxy acids show higher affinity for serine hydrolases due to optimal hydrogen-bonding geometry .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

High-resolution LC-MS with a C18 column and 0.1% formic acid mobile phase identifies impurities at <0.1% levels. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients separate enantiomers .

Experimental Design & Data Analysis

Q. How should researchers design assays to study the metal-chelating properties of this compound?

Use UV-Vis spectroscopy to monitor chelation with transition metals (e.g., Cu, Fe). Titrate the compound into metal solutions and track absorbance shifts (e.g., λ~250 nm for Cu complexes). Isothermal titration calorimetry (ITC) quantifies binding constants () .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

Nonlinear regression (e.g., four-parameter logistic model) calculates EC values. For cytotoxicity assays (e.g., MTT), ANOVA with post-hoc tests (Tukey’s) identifies significant differences between treatment groups. Bootstrap resampling validates small-sample datasets .

Safety & Compliance

Q. What personal protective equipment (PPE) is required when handling this compound in aqueous solutions?

Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating steps (e.g., lyophilization), NIOSH-certified N95 respirators are mandatory. Fume hoods with HEPA filters prevent inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.